Usp8-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
USP8-IN-1 is a potent inhibitor of ubiquitin-specific peptidase 8 (USP8), a deubiquitinating enzyme involved in various cellular processes, including protein turnover, endosomal sorting, and signal transduction. This compound has shown significant potential in cancer research due to its ability to inhibit the growth of cancer cells by targeting USP8.
Preparation Methods
Synthetic Routes and Reaction Conditions
USP8-IN-1 can be synthesized through a multi-step chemical process. The synthesis typically involves the formation of a substituted thiourea or substituted guanidine derivative. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution Reactions: Various substitution reactions are carried out to introduce specific functional groups into the core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up using industrial reactors to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
USP8-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
USP8-IN-1 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells by targeting USP8, making it a potential candidate for cancer therapy.
Cell Biology: This compound is used to study the role of USP8 in cellular processes such as endosomal sorting and signal transduction.
Drug Development: This compound serves as a lead compound for developing new drugs targeting deubiquitinating enzymes.
Biochemistry: Researchers use this compound to investigate the biochemical pathways involving USP8 and its interactions with other proteins.
Mechanism of Action
USP8-IN-1 exerts its effects by inhibiting the deubiquitinating activity of USP8. The inhibition of USP8 leads to the accumulation of ubiquitinated proteins, disrupting various cellular processes. The molecular targets and pathways involved include:
Endosomal Sorting: This compound disrupts the endosomal sorting of transmembrane receptors, affecting their recycling and degradation.
Signal Transduction: By inhibiting USP8, this compound interferes with signal transduction pathways, leading to altered cellular responses.
Protein Turnover: This compound affects protein turnover by preventing the deubiquitination and subsequent degradation of target proteins.
Comparison with Similar Compounds
USP8-IN-1 is unique compared to other similar compounds due to its high specificity and potency in inhibiting USP8. Similar compounds include:
OTUB1/USP8-IN-1: A dual inhibitor of OTUB1 and USP8 with similar applications in cancer research.
DUB-IN-1: Another USP8 inhibitor that has shown potential in inducing DNA damage and apoptosis in cancer cells.
USP7-IN-1: A specific inhibitor of USP7, another deubiquitinating enzyme, used in cancer research.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(2-amino-4-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O3S/c1-26-15-6-7-17(16(19)12-15)21-8-10-22(11-9-21)18(27)20-13-2-4-14(5-3-13)23(24)25/h2-7,12H,8-11,19H2,1H3,(H,20,27) |
InChI Key |
LYQOAIJZQPUZEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.